molecular formula C10H7N3 B3349733 Imidazo[1,2-a]quinoxaline CAS No. 235-05-2

Imidazo[1,2-a]quinoxaline

Numéro de catalogue: B3349733
Numéro CAS: 235-05-2
Poids moléculaire: 169.18 g/mol
Clé InChI: VTNBGTYLJIUATL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Imidazo[1,2-a]quinoxaline is a tricyclic, nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry research. Its core structure is a key intermediate for synthesizing a wide range of derivatives with diverse biological activities. Recent studies highlight its significant value in several research areas. In oncology, derivatives of this compound have demonstrated potent anti-proliferative activity in vitro, particularly against human melanoma cell lines . One leading compound, EAPB02303, has shown low nanomolar cytotoxicity and has been observed to reduce tumor size in vivo through an original mechanism of action that is distinct from tubulin inhibition and other well-known anticancer drugs . In agricultural research, this chemical skeleton has been explored for the design of novel antifungal agents. Certain derivatives exhibit broad-spectrum and potent activity against various phytopathogenic fungi, in some cases surpassing the efficacy of commercial fungicides like chlorothalonil, by disrupting fungal hyphal differentiation and spore germination . Historically, the core structure has also been investigated for its inhibitory activity on cyclic nucleotide phosphodiesterase (PDE) isoenzymes, which is a target of interest for physiological processes like smooth muscle relaxation . The compound is supplied for research purposes only. All information provided is for research reference. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

imidazo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNBGTYLJIUATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178063
Record name Imidazo(1,2-a)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235-05-2
Record name Imidazo(1,2-a)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000235052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]quinoxaline can be synthesized through various methods, including intramolecular cyclization and multicomponent reactions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach is the I2-catalyzed cascade coupling protocol, which involves sp3 and sp2 C–H cross-dehydrogenative coupling .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For example, the I2-mediated direct sp3 C–H amination reaction is operationally simple and provides high yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Reaction Scheme

A typical reaction scheme for synthesizing imidazo[1,2-a]quinoxaline derivatives is illustrated as follows:

Step 1 2 imidazole carboxylic acid+SOCl2Carbonylimidazole dimer\text{Step 1 }\text{2 imidazole carboxylic acid}+\text{SOCl}_2\rightarrow \text{Carbonylimidazole dimer}Step 2 Carbonylimidazole dimer+o fluoroanilineIntermediate\text{Step 2 }\text{Carbonylimidazole dimer}+\text{o fluoroaniline}\rightarrow \text{Intermediate}Step 3 Intermediate+BaseImidazo 1 2 a quinoxaline\text{Step 3 }\text{Intermediate}+\text{Base}\rightarrow \text{Imidazo 1 2 a quinoxaline}

Yields and Conditions

The yields for these reactions can vary significantly based on the specific conditions used:

  • Bimolecular condensation typically yields around 95%.

  • Cyclization under strong basic conditions can achieve yields of up to 80% .

Chemical Reactions and Mechanisms

This compound undergoes various chemical reactions that allow for the formation of diverse derivatives:

  • Electrophilic Substitution : The nitrogen atoms in the imidazo ring can participate in electrophilic substitution reactions, allowing for further functionalization.

  • Lithiation and Halogen-Metal Exchange : These reactions are utilized to introduce new substituents at specific positions on the ring system.

  • Pictet–Spengler Reaction : This reaction is used for synthesizing derivatives by reacting with aldehydes or ketones, leading to the formation of additional cyclic structures from the this compound scaffold .

Reaction Types

Reaction TypeDescription
Electrophilic SubstitutionInvolves substitution at nitrogen sites leading to new functional groups.
LithiationFacilitates introduction of new substituents through metal exchange reactions.
Pictet–Spengler CyclizationForms additional cyclic structures via reaction with carbonyl compounds.

Activity Data

CompoundIC50 (nM)Mechanism of Action
EAPB023033Tubulin interaction
EAPB0220360EGFR inhibition
Vemurafenib139Targeting BRAF mutations

Applications De Recherche Scientifique

Anticancer Applications

Overview
Imidazo[1,2-a]quinoxaline derivatives have been extensively studied for their anticancer properties. These compounds often exhibit potent activity against various cancer cell lines, particularly melanoma.

Key Findings

  • Synthesis and Activity : New derivatives of this compound have been synthesized through various methods, including bimolecular condensation and Suzuki cross-coupling reactions. These compounds demonstrated significant growth inhibition in A375 melanoma cells, with IC50 values showing superior potency compared to established treatments like imiquimod and fotemustine .
  • Mechanism of Action : One notable derivative, EAPB02303, was found to be approximately 20 times more potent than vemurafenib (a standard treatment for BRAF mutant melanoma). Its mechanism involves unique pathways distinct from traditional chemotherapeutics, as evidenced by transcriptomic analyses .
  • In Vivo Studies : EAPB02303 also exhibited promising results in vivo, reducing tumor size in human melanoma xenografts without significant toxicity to normal cells, indicating its potential for clinical application .

Antifungal Applications

Overview
Recent studies have also explored the antifungal properties of this compound derivatives, presenting them as potential candidates for agricultural fungicides.

Key Findings

  • Synthesis and Evaluation : Various this compound derivatives were synthesized and evaluated against ten phytopathogenic fungi. Compounds 5c and 5f showed remarkable antifungal activity with EC50 values as low as 5.1 μg/mL against specific strains such as Fusarium solani and Valsa mali .
  • Mechanism of Action : Preliminary investigations suggest that these compounds disrupt fungal growth processes such as hyphal differentiation and spore germination, making them effective fungicides .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing this compound derivatives. Recent SAR studies have indicated that:

  • Substituents on the imidazole ring significantly influence the potency of these compounds against both cancer cells and fungi.
  • Electron-donating groups generally enhance activity, while electron-withdrawing groups may reduce it .

Summary of Research Findings

ApplicationCompoundIC50/EC50 ValuesNotable Effects
AnticancerEAPB02303~20 nM (melanoma)Superior to vemurafenib; unique mechanism
Antifungal5c5.6 μg/mL (Fusarium solani)Disrupts spore germination; broad-spectrum activity
AnticancerVariousVaries by derivativeSignificant growth inhibition in A375 cells

Mécanisme D'action

Imidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as imidazo[1,5-a]quinoxaline and pyrrolo[1,2-a]quinoxaline . While these compounds share a similar fused ring system, this compound is unique in its specific biological activities and synthetic versatility.

Comparaison Avec Des Composés Similaires

Imidazo[1,5-a]quinoxaline

Structural Differences: The imidazole ring is fused at the 1,5-positions of quinoxaline, altering electronic distribution and steric interactions compared to the 1,2-a isomer. Biological Activity:

  • Imidazo[1,5-a]quinoxaline derivatives exhibit comparable antitumor activity to imidazo[1,2-a]quinoxaline but require higher concentrations (IC₅₀ >10 μM vs. 4.07 × 10⁻⁴ μM for melanoma A375 cells) .
  • Enhanced TLR7 antagonism is observed in pyrazolo[1,5-a]quinoxaline derivatives (IC₅₀ = 8.2 μM) over imidazo[1,5-a] analogs, attributed to optimal alkyl chain length (4–5 carbons) . Synthesis: I₂-catalyzed sp³/sp² C–H cross-dehydrogenative coupling enables efficient synthesis of imidazo[1,5-a]quinoxalines in high yields (75–92%) .
Parameter This compound Imidazo[1,5-a]quinoxaline
Antitumor IC₅₀ (A375 cells) 4.07 × 10⁻⁴ μM >10 μM
TLR7 Antagonism (IC₅₀) N/A 8.2 μM (pyrazolo variant)
Synthetic Yield 70–85% 75–92%

Pyrazolo[1,5-a]quinoxaline

Structural Differences : Replacement of the imidazole ring with pyrazole enhances π-π stacking capabilities, critical for TLR7 binding .
Biological Activity :

  • Pyrazolo[1,5-a]quinoxalines demonstrate superior TLR7/8 antagonism (IC₅₀ = 8.2–10 μM) compared to this compound derivatives, which lack TLR8 selectivity .

Triazolo[4,3-a]quinoxaline

Structural Differences : A triazole ring replaces imidazole, increasing polarity and hydrogen-bonding capacity.
Biological Activity :

  • Triazoloquinoxalines act as DNA intercalators and Topo II inhibitors, with antiproliferative IC₅₀ values of 0.89–1.56 × 10⁻⁴ μM against leukemia cells, outperforming this compound in hematologic malignancies .

Pyrrolo[1,2-a]quinoxaline

Structural Differences : A pyrrole ring introduces a five-membered heterocycle, altering electron density.
Biological Activity :

Key Research Findings and Trends

  • Anticancer Efficacy: this compound derivatives show superior melanoma cell inhibition (IC₅₀ = 4.07 × 10⁻⁴ μM) over imiquimod and fotemustine .
  • Synthetic Accessibility: this compound synthesis via microwave-assisted methods achieves 85% yield, whereas imidazo[1,5-a] derivatives require metal-free I₂/DMSO systems .
  • Therapeutic Scope: While imidazo[1,2-a]quinoxalines dominate oncology research, pyrazolo and triazolo variants excel in immunomodulation and antiviral applications .

Activité Biologique

Imidazo[1,2-a]quinoxaline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by a fused imidazole and quinoxaline ring system. The synthesis of this compound typically involves the condensation of 2-imidazole carboxylic acid with ortho-fluoroaniline, followed by various substitution reactions. Recent studies have also employed microwave-assisted synthesis techniques to enhance yields and reduce reaction times .

Biological Activity: Overview

This compound derivatives exhibit a range of biological activities, including:

  • Antitumor Activity: Many derivatives have shown promising results against various cancer cell lines, particularly melanoma.
  • Kinase Inhibition: These compounds have been identified as inhibitors of key kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and IκB kinase (IKK) .
  • Antimicrobial Properties: Some derivatives also demonstrate activity against microbial pathogens.

Antitumor Activity

A pivotal study evaluated the cytotoxic effects of several this compound derivatives on the A375 melanoma cell line. The compounds were tested for their half-maximal inhibitory concentration (IC50), which indicates the effectiveness of a substance in inhibiting a specific biological function.

Table 1: IC50 Values on A375 Melanoma Cell Line

CompoundIC50 (nM)
EAPB023033
EAPB0230260
Vemurafenib139
EAPB02203-7b3493
EAPB02214>10000

The compound EAPB02303 was found to be significantly more potent than vemurafenib, a standard treatment for BRAF mutant melanoma .

The mechanism through which this compound exerts its anti-cancer effects has been explored through transcriptomic analysis. Unlike traditional therapies that inhibit tubulin polymerization, EAPB02303 operates via distinct pathways that do not lead to necrosis but rather reduce tumor size and weight in xenograft models .

Inhibitory Effects on Kinases

In addition to its antitumor properties, this compound has been identified as an inhibitor of rhJNK1 with an IC50 value of 1.6 μM . This kinase is involved in various cellular processes including apoptosis and inflammation. The inhibition of such pathways underscores the potential of this compound derivatives in treating conditions beyond cancer.

Q & A

Q. What are the current green synthesis methods for Imidazo[1,2-a]quinoxaline derivatives, and how can their efficiency be evaluated?

Methodological Answer: Recent advances emphasize eco-friendly protocols, such as iodine-catalyzed cross-dehydrogenative coupling (CDC) reactions. For example, Zhang et al. (2015) achieved a 78% yield using I₂ catalysis under solvent-free conditions, minimizing waste . Efficiency can be assessed via metrics like atom economy, reaction time, and solvent usage. Comparative studies between traditional methods (e.g., multi-step organic synthesis) and green approaches (e.g., microwave-assisted reactions) should include yield optimization and purity analysis using techniques like HPLC .

Q. How can researchers characterize the structural purity and regioselectivity of this compound derivatives?

Methodological Answer: Structural validation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, Holzhauer et al. (2022) confirmed regioselectivity in tetrazoloquinoxaline derivatives via crystallographic data . LC/ESI-MS is critical for detecting trace impurities in plasma samples, as demonstrated by Khier et al. (2020) for pharmacokinetic studies .

Q. What in vitro assays are recommended for initial screening of antitumor activity in this compound derivatives?

Methodological Answer: Standard assays include MTT for cytotoxicity, apoptosis markers (e.g., caspase-3 activation), and cell cycle analysis (flow cytometry). Patinote et al. (2017) identified potent antitumor derivatives by comparing IC₅₀ values across cancer cell lines, emphasizing dose-response validation . Secondary assays like mitochondrial membrane potential disruption (JC-1 staining) can elucidate mechanistic pathways .

Advanced Research Questions

Q. How can contradictory biological activity data among structurally similar this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from assay variability or pharmacokinetic differences. Researchers should:

  • Cross-validate results using orthogonal assays (e.g., in vitro vs. ex vivo models).
  • Apply factorial design to isolate variables (e.g., substituent effects, solvent polarity) .
  • Use molecular docking to predict binding affinities, as seen in GABAA receptor studies by Jacobsen et al. (1996) .
  • Replicate experiments under standardized conditions, as highlighted in Kalinin et al. (2020) for structure-activity relationship (SAR) consistency .

Q. What strategies optimize the pharmacokinetic profiles of this compound-based therapeutics?

Methodological Answer: Key approaches include:

  • Lipophilicity modulation : Introduce polar groups (e.g., sulfonamides) to enhance solubility, as in triazole-linked hybrids .
  • Plasma stability assays : Use LC/ESI-MS to monitor metabolite formation in rat plasma .
  • Prodrug design : Mask reactive functional groups to improve bioavailability, as demonstrated for anticonvulsant derivatives .
  • In silico ADME prediction : Tools like COMSOL Multiphysics integrate AI to simulate absorption and toxicity profiles .

Q. How can computational modeling advance structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer: Computational workflows involve:

  • Molecular docking : Identify binding poses at target sites (e.g., GABAA receptors or kinase domains ).
  • QSAR modeling : Use descriptors like logP, HOMO/LUMO energies to predict bioactivity.
  • AI-driven synthesis planning : Platforms like Chemotion Repository enable reaction pathway optimization .
  • Dynamic simulations : COMSOL Multiphysics models reaction kinetics for scale-up feasibility .

Methodological Pitfalls and Solutions

Q. What are common pitfalls in experimental design for synthesizing this compound derivatives, and how can they be mitigated?

Methodological Answer:

  • Pitfall 1 : Overlooking regioselectivity in cyclization steps. Solution: Use directing groups (e.g., methylthio) to control reactivity, as in ethyl isocyanoacetate cycloadditions .
  • Pitfall 2 : Poor reproducibility due to moisture-sensitive intermediates. Solution: Employ anhydrous conditions and real-time monitoring via FT-IR .
  • Pitfall 3 : Inadequate statistical power in biological assays. Solution: Use ANOVA with post-hoc tests (e.g., Fisher’s LSD) and ensure n ≥ 3 replicates, as in neuropharmacological studies .

Data Management and Validation

Q. How should researchers manage and validate large datasets in this compound studies?

Methodological Answer:

  • Data repositories : Chemotion and PubChem provide open-access platforms for sharing synthetic protocols .
  • Validation frameworks : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with methodological rigor .
  • Encryption protocols : Secure sensitive data (e.g., preclinical results) using blockchain-enabled platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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